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N-Aryl succinimides are privileged structural motifs integral to a multitude of compounds across

medicinal chemistry, materials science, and pharmaceuticals.[1][2] Their synthesis, specifically
the formation of the C(aryl)-N(imide) bond, is a critical transformation that has seen significant
evolution. Historically, harsh reaction conditions limited the scope and utility of these reactions.
However, the advent of modern transition-metal catalysis has revolutionized the N-arylation of
imides, offering milder, more efficient, and highly versatile synthetic routes.[3]

This comprehensive guide provides researchers, scientists, and drug development
professionals with an in-depth analysis of the principal methods for the N-arylation of
succinimide. We will dissect the mechanistic underpinnings of each core methodology, provide
field-tested, step-by-step protocols, and offer a comparative analysis to guide your selection of
the optimal strategy for your specific synthetic challenge.
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Caption: Workflow for utilizing this guide to select and implement an N-arylation method.

Classical Copper-Catalyzed N-Arylation: The
Ullmann Condensation

The Ullmann condensation, first reported over a century ago, represents the foundational

copper-mediated approach to C-N bond formation.[4] While historically requiring high

temperatures (>150 °C) and stoichiometric amounts of copper, modern advancements using

catalytic copper sources combined with specific ligands have rendered this reaction

significantly milder and more practical for laboratory synthesis.[1][3][5]
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Mechanistic Rationale

The currently accepted mechanism for the Ullmann-type N-arylation involves a catalytic cycle
initiated by the coordination of the deprotonated succinimide to a Copper(l) salt. This is
followed by oxidative addition of the aryl halide to form a transient Cu(lll) intermediate. The
final, bond-forming step is a reductive elimination that yields the N-aryl succinimide product and
regenerates the active Cu(l) catalyst.[4][5][6] The use of a ligand, often a diamine, stabilizes the
copper intermediates and accelerates the catalytic turnover, allowing for lower reaction
temperatures.[7]
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Caption: Simplified catalytic cycle for the Ullmann N-arylation of succinimide.
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Protocol 1: Ligand-Free Copper-Catalyzed N-Arylation of
Succinimide

This protocol is adapted from a general, efficient method for the ligand-free N-arylation of
amides and imides using copper iodide in tetrabutylammonium bromide (TBAB), which acts as
an effective reaction medium.[1]

Principle: An aryl iodide is coupled with succinimide using a catalytic amount of Copper(l)
iodide and a base. TBAB serves as a phase-transfer catalyst and reaction medium, facilitating
the reaction without the need for an additional ligand.

Materials and Reagents:

Succinimide

e Aryl lodide (e.g., lodobenzene)

o Copper(l) lodide (Cul)

o Potassium Hydroxide (KOH)

o Tetrabutylammonium Bromide (TBAB)
o Ethyl Acetate (EtOAC)

 Brine solution

e Anhydrous Sodium Sulfate (NazSOa)

Oven-dried round-bottomed flask with a reflux condenser and magnetic stir bar
Procedure:

 To the oven-dried flask, add succinimide (1.1 mmol, 1.1 eq), Cul (0.05 mmol, 5 mol%), KOH
(2.0 mmol, 2.0 eq), the aryl iodide (1.0 mmol, 1.0 eq), and TBAB (2.0 mmol, 2.0 eq).[1]

o Equip the flask with the reflux condenser and place it in a preheated oil bath at 110 °C.
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« Stir the reaction mixture vigorously under an inert atmosphere (e.g., Nitrogen or Argon).

» Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically
complete within 4-8 hours.[1]

e Once the reaction is complete, cool the flask to room temperature.
 Dilute the reaction mixture with Ethyl Acetate (10-15 mL).
e Wash the organic solution with brine (2 mL) and then with water (2 x 2 mL).[1]

» Dry the organic layer over anhydrous Na=SOa4, filter, and concentrate the solvent under
reduced pressure.

 Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl
acetate gradient) to yield the pure N-aryl succinimide.

Parameter Typical Condition Reference
Copper Source Cul (5 mol%) [1]
Aryl Source Aryl lodide [1]
Base KOH [1]
Solvent/Medium TBAB (molten) [1]
Temperature 110 °C [1]
Reaction Time 4 - 8 hours [1]

Modern Palladium-Catalyzed N-Arylation: The
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-
coupling reaction for forming C-N bonds.[8] Its development marked a significant leap forward,
allowing for the N-arylation of a wide range of amines and related compounds, including
imides, under much milder conditions than classical Ullmann reactions.[3][9] The choice of
phosphine ligand is critical to the success of the reaction.[8]
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The catalytic cycle begins with an active Pd(0) species, which undergoes oxidative addition into
the aryl halide (Ar-X) bond to form a Pd(Il) complex. Subsequent coordination of the
deprotonated succinimide and displacement of the halide anion forms a palladium-amido
complex. The crucial C-N bond-forming step is the reductive elimination from this complex,
which releases the N-aryl succinimide product and regenerates the Pd(0) catalyst.[3]
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Caption: Simplified catalytic cycle for the Buchwald-Hartwig N-arylation.
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Protocol 2: General Buchwald-Hartwig N-Arylation of
Succinimide

This protocol provides a general framework for the N-arylation of succinimide using a common
palladium precursor and a phosphine ligand.[10][11] Optimization of the ligand, base, and
solvent may be required for specific substrates.

Principle: A palladium(0) catalyst, generated in situ or used as a pre-catalyst, facilitates the
coupling of an aryl halide or triflate with succinimide in the presence of a suitable phosphine
ligand and a base.

Materials and Reagents:

e Succinimide

o Aryl Halide (Bromide, Chloride) or Aryl Triflate

o Palladium(ll) Acetate (Pd(OAc)z2) or a pre-catalyst like (SIPr)Pd(methallyl)CI[12]
e Phosphine Ligand (e.g., BINAP, Xantphos, BrettPhos)

e Base (e.g., Cs2C0s3, K3POas, or LIHMDS for sensitive substrates)[12]

¢ Anhydrous Toluene or Dioxane

o Standard Schlenk line or glovebox equipment

Procedure:

» In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with
Pd(OACc)2 (0.02 mmol, 2 mol%) and the phosphine ligand (e.g., BINAP, 0.03 mmol, 3 mol%).

» Add the aryl halide (1.0 mmol, 1.0 eq), succinimide (1.2 mmol, 1.2 eq), and the base (e.g.,
Cs2C0s3, 2.0 mmol, 2.0 eq).

e Add anhydrous toluene (5 mL) via syringe.

o Seal the tube and heat the mixture in a preheated oil bath at 80-110 °C with vigorous stirring.
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Monitor the reaction by TLC or GC-MS until the starting aryl halide is consumed.

Cool the reaction to room temperature and dilute with ethyl acetate.

Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic

salts, washing the pad with additional ethyl acetate.

Concentrate the filtrate under reduced pressure.

Purify the crude residue by silica gel column chromatography to afford the desired N-aryl

succinimide.

Component

Example

Rationale | Notes

Reference

Pd Source

Pd(OAC)2, Pdz(dba)s

Common, air-stable
precursors that form
Pd(0) in situ.

[10]

Ligand

BINAP, Xantphos,
BrettPhos

Bulky, electron-rich
phosphines facilitate
reductive elimination.
Choice is substrate-

dependent.

[8110]

Base

Cs2CO03, K3POs4,
NaOtBu

Must be strong

enough to

deprotonate the imide

but compatible with
other functional

groups.

[10]

Aryl Source

Ar-Br, Ar-Cl, Ar-OTf

Reactivity order is
generally | > OTf > Br
> Cl. Ligand choice is
critical for less

reactive halides.

[3]

Solvent

Toluene, Dioxane,
THF

Anhydrous, non-protic

solvents are required.

[10]
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Alternative and Emerging Strategies

Beyond the two major pillars of Ullmann and Buchwald-Hartwig, several other powerful
methods have been developed, offering unique advantages in terms of reaction conditions and
substrate scope.

Chan-Lam N-Arylation

A significant evolution of copper-catalyzed methodology, the Chan-Lam coupling utilizes
arylboronic acids as the arylating agent.[13][14] This approach is often performed under milder,
base-free conditions and can even be conducted in protic solvents like ethanol. The active
arylating agent is believed to be the arylboroxine, the anhydride form of the boronic acid.[14]
This method is highly attractive due to the stability and commercial availability of a vast array of
arylboronic acids.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) dramatically accelerates reaction rates by
utilizing microwave irradiation to rapidly and efficiently heat the reaction mixture. For N-aryl
succinimides, this can be achieved by heating a mixture of succinic anhydride and an
appropriate aniline in a domestic or dedicated laboratory microwave oven, often without any
solvent.[15][16] This "greener" approach reduces reaction times from hours to mere minutes
and is highly atom-economical.[15][16]

Protocol 3: Microwave-Assisted Synthesis of N-Phenylsuccinimide[15][16]

e Combine succinic anhydride (1.0 g, 10 mmol) and aniline (0.91 mL, 10 mmol) in a
microwave-safe vessel.

e Heat the mixture in a domestic microwave oven (e.g., 700W) on high power for 4 minutes.
« Allow the mixture to cool, resulting in a solid product.

o Recrystallize the crude product from an ethanol/water mixture to yield pure N-
phenylsuccinimide (yields typically 40-60%).[16]

Photoredox and Electrochemical N-Arylation
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Representing the cutting edge of C-N bond formation, photoredox and electrochemical
methods leverage light or electricity, respectively, to generate reactive intermediates under
exceptionally mild conditions.[17][18]

o Photoredox Catalysis: Merges visible light photoredox catalysis with transition metal
catalysis (e.g., Nickel or Gold).[17][19][20] This approach enables the use of novel coupling
partners and can proceed at room temperature, offering exquisite control and functional
group tolerance. The mechanism often involves single-electron transfer (SET) processes to
generate radical intermediates.[20][21]

» Electrosynthesis: Uses an electric current to drive the N-arylation, often with a nickel
catalyst.[18][22] A key advantage is the ability to avoid stoichiometric chemical oxidants or
reductants, making it an inherently green technology. Paired electrolysis, where both anodic
and cathodic processes contribute to the desired transformation, further enhances efficiency.
[22]

Method Selection Guide

Choosing the appropriate N-arylation method depends on several factors, including the
electronic and steric properties of the substrates, functional group tolerance, desired scale, and

available laboratory equipment.
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Caption: Decision tree for selecting an appropriate N-arylation strategy.

Comparative Summary of N-Arylation Methods
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Chan-Lam Copper Arylboronic Acids methods, boronic
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[14]
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Extremely fast, direct synthesis
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) Catalyst-free or Aniline + ]
Microwave ) ("green™), simple may not be
Base Anhydride )
procedure.[15] suitable for
[16] complex
substrates.
Photoredox/Elect  Ni, Au, or organic  Aryl Halides, Exceptionally Requires
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temp), novel equipment
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sustainable.[17] substrate scope

[18] currently.

Conclusion

The N-arylation of succinimide has evolved from a challenging transformation requiring harsh
conditions to a highly manageable and versatile process central to modern synthetic chemistry.
The classical Ullmann condensation and the modern Buchwald-Hartwig amination remain the
workhorses of the field, offering reliable and scalable routes to N-aryl succinimides.
Furthermore, innovative methods such as the Chan-Lam coupling, microwave-assisted
synthesis, and photoredox/electrochemical strategies provide powerful alternatives that
promise milder conditions, enhanced speed, and unique reactivity patterns. By understanding
the mechanistic principles and practical considerations outlined in this guide, researchers can
confidently select and execute the optimal N-arylation strategy to advance their scientific and
developmental objectives.

References

e Jadab, M. & Baruah, M. (2012). Efficient Copper-Catalyzed N-Arylation of Amides and
Imidazoles with Aryl lodides. Synlett. Available at: [Link]

e Wang, L., et al. (2008). N-Arylation of amines, amides, imides and sulfonamides with
arylboroxines catalyzed by simple copper salt/EtOH system. Beilstein Journal of Organic
Chemistry, 4, 43. Available at: [Link]

o ResearchGate. (n.d.). Efficient Copper Catalyzed N-Arylation of Amides and Imidazoles with
Aryl lodides | Request PDF. Available at: [Link]

e Kim, S., & Toste, F. D. (2019). Mechanism of Photoredox-Initiated C-C and C-N Bond
Formation by Arylation of IPrAu(l)-CF3 and IPrAu(l)-Succinimide. Journal of the American
Chemical Society, 141(10), 4308—-4315. Available at: [Link]

e OUCI. (n.d.). An efficient copper-catalyzed N-arylation of amides: synthesis of N-
arylacrylamides and 4-amido-N-phenylbenzamides. Available at: [Link]

© 2026 BenchChem. All rights reserved. 13/19 Tech Support


https://escholarship.org/content/qt3ks1h7wz/qt3ks1h7wz_noSplash_af8fab5d63baf2b60d29494305ec293c.pdf
https://www.researchgate.net/publication/349263035_Nickel-Catalyzed_N-Arylation_of_NH-Sulfoximines_with_Aryl_Halides_via_Paired_Electrolysis
https://www.researchgate.net/publication/262795271_Efficient_Copper_Catalyzed_N-Arylation_of_Amides_and_Imidazoles_with_Aryl_Iodides
https://www.beilstein-journals.org/bjoc/articles/4/43
https://www.researchgate.net/publication/262795271_Efficient_Copper_Catalyzed_N-Arylation_of_Amides_and_Imidazoles_with_Aryl_Iodides
https://pubmed.ncbi.nlm.nih.gov/30653314/
https://ouci.dntb.gov.ua/en/works/4E1pA9qG/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3146930?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Kim, Y., et al. (2009). Highly Efficient and Reusable Copper-Catalyzed N-Arylation of
Nitrogen-Containing Heterocycles with Aryl Halides. Molecules, 14(12), 5167-5179. Available
at: [Link]

Mondal, S., et al. (2024). Catalyst-Free Electro-photochemical Hydroalkylation of N-Aryl
Maleimides via Alternate Electrode Electrolysis: A Sustainable Route to N-Aryl Succinimides
with Quaternary Center. The Journal of Organic Chemistry. Available at: [Link]

Shell, T. A, et al. (2011). Microwave-Assisted Synthesis of "N"-Phenylsuccinimide. Journal of
Chemical Education, 88(10), 1436-1437. Available at: [Link]

ResearchGate. (n.d.). The reaction mechanism proposed for the Ullmann-type N-arylation.
Available at: [Link]

Shell, T. A, et al. (2011). Microwave-Assisted Synthesis of N-Phenylsuccinimide. Journal of
Chemical Education. Available at: [Link]

Kim, S., & Toste, F. D. (2019). Mechanism of Photoredox-Initiated C—C and C—-N Bond
Formation by Arylation of IPrAu(l)-CF3 and IPrAu(l)-Succinimide. Journal of the American
Chemical Society, 141(10), 4308-4315. Available at: [Link]

Wikipedia. (n.d.). Ullmann condensation. Available at: [Link]

Kurata, Y., et al. (1983). Ullmann condensation using copper or copper oxide as the reactant.
Arylation of active hydrogen compounds (imides, amides, amine). Canadian Journal of
Chemistry, 61(1), 86-91. Available at: [Link]

Bradley, R. D., & Bahamonde, A. (n.d.). Mild Amide N-Arylation Enabled by Nickel-
Photoredox Catalysis. eScholarship, University of California. Available at: [Link]

Gupta, M., Paul, S., & Gupta, R. (2007). Microwave—assisted combinatorial chemistry: The
potential approach for acceleration of drug discovery. Indian Journal of Biotechnology, 6,
446-461. Available at: [Link]

Ner, D. H., et al. (2022). Synthesis and evaluation of N-arylsulfonylated succinimides as
activity-based probes. Bioorganic & Medicinal Chemistry Letters, 74, 128919. Available at:
[Link]

© 2026 BenchChem. All rights reserved. 14 /19 Tech Support


https://www.mdpi.com/1420-3049/14/12/5167
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10842244/
https://eric.ed.gov/?id=EJ946466
https://www.researchgate.net/figure/The-reaction-mechanism-proposed-for-the-Ullmann-type-N-arylation_fig1_372023595
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3194819/
https://pubs.acs.org/doi/10.1021/jacs.8b11273
https://en.wikipedia.org/wiki/Ullmann_condensation
https://cdnsciencepub.com/doi/abs/10.1139/v83-016
https://escholarship.org/uc/item/4vj2g1v8
http://nopr.niscpr.res.in/handle/123456789/1083
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9463585/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3146930?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Vaday, P.,, & Varma, R. S. (2023). On the Current Status of Ullmann-Type N-Arylation
Reactions Promoted by Heterogeneous Catalysts. Inorganics, 11(7), 276. Available at: [Link]

Rogers, J. E., et al. (2010). Organic Dye-Catalyzed, Visible-Light Photoredox Bromination of
Arenes and Heteroarenes Using N-Bromosuccinimide. The Journal of Organic Chemistry,
75(15), 5374-5377. Available at: [Link]

Meyer, A. U., et al. (2018). Visible-Light-Mediated Photoredox-Catalyzed N-Arylation of NH-
Sulfoximines with Electron-Rich Arenes. Advanced Synthesis & Catalysis, 360(17), 3277-
3282. Available at: [Link]

ResearchGate. (n.d.). Substrate scope (for succinimide derivatives). aReaction conditions....
Available at: [Link]

Organic-synthesis.org. (n.d.). Buchwald-Hartwig Coupling. Available at: [Link]

Jacobson, K. A,, et al. (1985). Electrochemical detection of biogenic amines following
acylation by N-hydroxysuccinimide esters. FEBS Letters, 188(2), 307-311. Available at: [Link]

Nolan, S. P, et al. (2011). Development of a practical Buchwald—Hartwig amine arylation
protocol using a conveniently prepared (NHC)Pd(R-allyl)CI catalyst. Organic & Biomolecular
Chemistry, 9(21), 7356-7362. Available at: [Link]

Nair, S. R., et al. (2022). Intramolecular Halogenative-Arylation of Alkynes Using N-
halosuccinimide (NXS) Reagents in the CH3CN-H20 System. The Journal of Organic
Chemistry, 87(5), 3508-3520. Available at: [Link]

Li, Z., & Conti, P. S. (2011). Microwave-assisted One-pot Synthesis of N-succinimidyl-4-
[18F]fluorobenzoate ([18F]SFB). Molecular Imaging and Biology, 13(5), 841-848. Available
at: [Link]

Wang, L., et al. (2008). N-Arylation of amines, amides, imides and sulfonamides with
arylboroxines catalyzed by simple copper salt/EtOH system. Beilstein Journal of Organic
Chemistry, 4, 43. Available at: [Link]

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

© 2026 BenchChem. All rights reserved. 15/19 Tech Support


https://www.mdpi.com/2304-6740/11/7/276
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2911432/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6175225/
https://www.researchgate.net/figure/Substrate-scope-for-succinimide-derivatives-aReaction-conditions-substrate-01-mmol_fig3_365440953
https://www.organic-synthesis.org/rootpub/Buchwald-Hartwig_Coupling.html
https://pubmed.ncbi.nlm.nih.gov/4029392/
https://pubs.rsc.org/en/content/articlelanding/2011/ob/c1ob05932b
https://pubs.acs.org/doi/10.1021/acs.joc.1c03038
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3123707/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2597148/
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/24%3A_Organometallic_Catalysis/24.04%3A_Buchwald-Hartwig_Amination
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3146930?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

ResearchGate. (n.d.). Nickel-Catalyzed N-Arylation of NH-Sulfoximines with Aryl Halides via
Paired Electrolysis | Request PDF. Available at: [Link]

Garg, N. K., & Sarpong, R. (2002). Facile N-Arylation of Amines and Sulfonamides and O-
Arylation of Phenols and Arenecarboxylic Acids. Organic Letters, 4(18), 3191-3194. Available
at: [Link]

Wells, A. S., et al. (2020). One-Pot Synthesis of Chiral N-Arylamines by Combining
Biocatalytic Aminations with Buchwald—Hartwig N-Arylation. Angewandte Chemie
International Edition, 59(42), 18156-18160. Available at: [Link]

ResearchGate. (n.d.). A reasonable mechanism for N-Substituted succinimide synthesis in
hot water. Available at: [Link]

Lookchem. (n.d.). Electrochemical Reduction of N-Bromosuccinimide. Reaction Mechanism
for Formation of the Succinimidyl Radical. Available at: [Link]

R Discovery. (2021). Nickel-Catalyzed N-Arylation of NH-Sulfoximines with Aryl Halides via
Paired Electrolysis. Available at: [Link]

Patil, A. A. (2017). RECENT SYNTHESIS AND APPLICATIONS OF N- ARYL AMINES: A
MINI REVIEW. World Journal of Pharmaceutical and Medical Research, 3(9), 147-156.
Available at: [Link]

ResearchGate. (n.d.). Development of a practical Buchwald—Hartwig amine arylation
protocol using a conveniently prepared (NHC)Pd(R-allyl)CI catalyst | Request PDF. Available
at: [Link]

Kunz, K., et al. (2011). Palladium- and copper-mediated N-aryl bond formation reactions for
the synthesis of biological active compounds. Beilstein Journal of Organic Chemistry, 7, 45-
64. Available at: [Link]

ResearchGate. (n.d.). Catalyst screening and substrate scope for the Ni-catalyzed N-
arylation... Available at: [Link]

Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation.
Available at: [Link]

© 2026 BenchChem. All rights reserved. 16/19 Tech Support


https://www.researchgate.net/publication/350162590_Nickel-Catalyzed_N-Arylation_of_NH-Sulfoximines_with_Aryl_Halides_via_Paired_Electrolysis
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1557675/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7590216/
https://www.researchgate.net/figure/A-reasonable-mechanism-for-N-Substituted-succinimide-synthesis-in-hot-water_fig2_275958611
https://www.lookchem.com/cas-123/123-56-8/article-11119.html
https://rdiscovery.com/publication/10.1002%2Fanie.202016310
https://www.wjpmr.com/download/article/31082017/1504245991.pdf
https://www.researchgate.net/publication/51538356_Development_of_a_practical_Buchwald-Hartwig_amine_arylation_protocol_using_a_conveniently_prepared_NHCPd-allylCl_catalyst
https://www.beilstein-journals.org/bjoc/articles/7/5
https://www.researchgate.net/figure/Catalyst-screening-and-substrate-scope-for-the-Ni-catalyzed-N-arylation-of-N_fig2_346436660
https://www.organic-chemistry.org/synthesis/C1N/N-arylation.shtm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3146930?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Methodological & Applicatiqn

Check Availability & Pricing

Bhat, A. A., et al. (2023). A safe and new strategy for N-arylation of 2,4-thiazolidinediones via
microwave irradiation using base catalyst K2CO3 in DMF. Reaction Chemistry &
Engineering. Available at: [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
2. mdpi.com [mdpi.com]

3. BJOC - Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis
of biological active compounds [beilstein-journals.org]

. Ullmann condensation - Wikipedia [en.wikipedia.org]
. pdf.benchchem.com [pdf.benchchem.com]

. mdpi.com [mdpi.com]

. researchgate.net [researchgate.net]

. chem.libretexts.org [chem.libretexts.org]

© o N o o @ b»

. One-Pot Synthesis of Chiral N-Arylamines by Combining Biocatalytic Aminations with
Buchwald—Hartwig N-Arylation - PMC [pmc.ncbi.nlm.nih.gov]

10. organic-synthesis.com [organic-synthesis.com]

11. Development of a practical Buchwald—Hartwig amine arylation protocol using a
conveniently prepared (NHC)Pd(R-allyl)Cl catalyst - Organic & Biomolecular Chemistry (RSC
Publishing) [pubs.rsc.org]

12. researchgate.net [researchgate.net]

13. BJOC - N-Arylation of amines, amides, imides and sulfonamides with arylboroxines
catalyzed by simple copper salt/EtOH system [beilstein-journals.org]

14. N-Arylation of amines, amides, imides and sulfonamides with arylboroxines catalyzed by
simple copper salt/EtOH system - PMC [pmc.ncbi.nim.nih.gov]

© 2026 BenchChem. All rights reserved. 17 /19 Tech Support


https://pubs.rsc.org/en/content/articlelanding/2023/re/d3re00135a
https://www.benchchem.com/product/b3146930?utm_src=pdf-custom-synthesis#bc-rfq
https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0029-1218643
https://www.mdpi.com/1420-3049/14/12/5169
https://www.beilstein-journals.org/bjoc/articles/7/10
https://www.beilstein-journals.org/bjoc/articles/7/10
https://en.wikipedia.org/wiki/Ullmann_condensation
https://pdf.benchchem.com/78/Application_Note_A_Robust_Ullmann_Condensation_Protocol_for_the_Synthesis_of_N_Aryl_Benzamides.pdf
https://www.mdpi.com/2304-6740/11/7/276
https://www.researchgate.net/figure/The-reaction-mechanism-proposed-for-the-Ullmann-type-N-arylation_fig1_371994191
https://chem.libretexts.org/Bookshelves/Inorganic_Chemistry/Supplemental_Modules_and_Websites_(Inorganic_Chemistry)/Catalysis/Catalyst_Examples/Buchwald-Hartwig_Amination
https://pmc.ncbi.nlm.nih.gov/articles/PMC7590080/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7590080/
https://organic-synthesis.com/buchwald-hartwig-coupling/
https://pubs.rsc.org/en/content/articlelanding/2008/ob/b801479e
https://pubs.rsc.org/en/content/articlelanding/2008/ob/b801479e
https://pubs.rsc.org/en/content/articlelanding/2008/ob/b801479e
https://www.researchgate.net/publication/51408083_Development_of_a_practical_Buchwald-Hartwig_amine_arylation_protocol_using_a_conveniently_prepared_NHCPdR-allylCl_catalyst
https://www.beilstein-journals.org/bjoc/articles/4/40
https://www.beilstein-journals.org/bjoc/articles/4/40
https://pmc.ncbi.nlm.nih.gov/articles/PMC2587945/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2587945/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3146930?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

e 15. ERIC - EJ946466 - Microwave-Assisted Synthesis of "N"-Phenylsuccinimide, Journal of
Chemical Education, 2011-Oct [eric.ed.goV]

¢ 16. Microwave-Assisted Synthesis of N-Phenylsuccinimide - PMC [pmc.ncbi.nim.nih.gov]
e 17. escholarship.org [escholarship.org]
e 18. researchgate.net [researchgate.net]

e 19. Mechanism of Photoredox-Initiated C-C and C-N Bond Formation by Arylation of
IPrAu(1)-CF3 and IPrAu(l)-Succinimide - PubMed [pubmed.ncbi.nim.nih.gov]

e 20. pubs.acs.org [pubs.acs.org]

e 21. Visible-Light-Mediated Photoredox-Catalyzed N-Arylation of NH-Sulfoximines with
Electron-Rich Arenes - PMC [pmc.ncbi.nim.nih.gov]

e 22. discovery.researcher.life [discovery.researcher.life]

¢ To cite this document: BenchChem. [Introduction: The Significance of N-Aryl Succinimides].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3146930/docs#introduction-the-significance-of-n-aryl-
succinimides]

Disclaimer & Data Validity:
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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